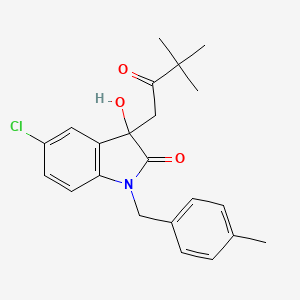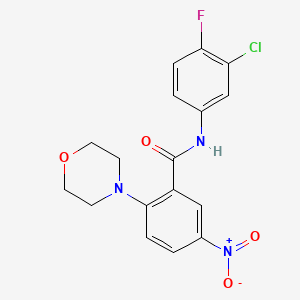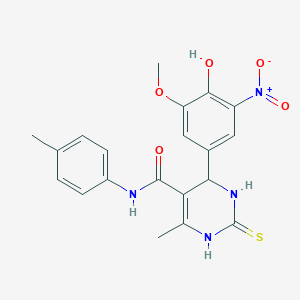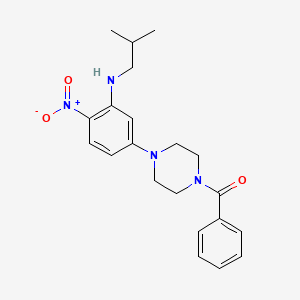![molecular formula C20H18Cl2FN3O2 B4228268 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4228268.png)
1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Overview
Description
1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health. Fipronil belongs to the phenylpyrazole class of chemicals and acts by disrupting the normal function of the central nervous system of insects.
Mechanism of Action
Fipronil acts by targeting the gamma-aminobutyric acid (GABA) receptors in the central nervous system of insects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. Fipronil binds to the GABA receptors and blocks the normal function of the receptors, leading to hyperexcitation of the neurons and eventually death of the insect.
Biochemical and Physiological Effects
Fipronil has been shown to have a range of biochemical and physiological effects on insects. These effects include disruption of the GABAergic system, inhibition of acetylcholinesterase activity, and alteration of ion channels in the nervous system. Fipronil has also been shown to have effects on the endocrine system of insects, including inhibition of juvenile hormone synthesis and disruption of ecdysteroid metabolism.
Advantages and Limitations for Lab Experiments
Fipronil has several advantages for lab experiments, including its broad-spectrum activity, low mammalian toxicity, and long residual activity. However, 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione also has some limitations, such as its potential impact on non-target organisms and its persistence in the environment.
Future Directions
There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of research is the development of new formulations and delivery methods for 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione that minimize its impact on non-target organisms. Another area of research is the investigation of the potential health effects of 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione exposure in humans and animals. Finally, there is a need for further research on the mechanisms of 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione resistance in insects and the development of new insecticides with novel modes of action.
Scientific Research Applications
Fipronil has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. Research has shown that 1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is highly toxic to a wide range of insects, including termites, ants, cockroaches, and fleas. Fipronil has also been used to control agricultural pests, such as rice stem borers, cotton bollworms, and corn rootworms.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2FN3O2/c21-14-6-5-13(11-15(14)22)26-19(27)12-18(20(26)28)25-9-7-24(8-10-25)17-4-2-1-3-16(17)23/h1-6,11,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECZTOWFHLAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4228194.png)
![4-(6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4228202.png)
![1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4228207.png)



![4'-amino-6'-anilino-4,4,6,8-tetramethyl-4H,5'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3,5]triazin]-2-one](/img/structure/B4228229.png)
![N-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4228249.png)
![2-{[(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4228255.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4228269.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4228272.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)benzamide](/img/structure/B4228273.png)